molecular formula C18H14N2O3S B15061361 4-[[1-(4-Methylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoic acid

4-[[1-(4-Methylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoic acid

Cat. No.: B15061361
M. Wt: 338.4 g/mol
InChI Key: OWHXDNVZQVNGLA-UHFFFAOYSA-N
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Description

The compound 4-[[1-(4-Methylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoic acid is a heterocyclic derivative featuring an imidazolidinone core substituted with a sulfanylidene group and a 4-methylphenyl moiety.

Properties

Molecular Formula

C18H14N2O3S

Molecular Weight

338.4 g/mol

IUPAC Name

4-[[1-(4-methylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoic acid

InChI

InChI=1S/C18H14N2O3S/c1-11-2-8-14(9-3-11)20-16(21)15(19-18(20)24)10-12-4-6-13(7-5-12)17(22)23/h2-10H,1H3,(H,19,24)(H,22,23)

InChI Key

OWHXDNVZQVNGLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)NC2=S

Origin of Product

United States

Preparation Methods

Synthetic Pathways for 4-[[1-(4-Methylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoic Acid

Laboratory-Scale Synthesis

The laboratory-scale synthesis of this compound typically follows a three-step sequence:

Cyclocondensation to Form the Imidazolidinone Core

The imidazolidinone ring is constructed via cyclocondensation of a thiourea derivative with an α-haloketone. For example, 1-(4-methylphenyl)thiourea reacts with 2-bromo-1-(4-carboxyphenyl)ethan-1-one in dimethylformamide (DMF) at 80–90°C for 12–16 hours. This step achieves the 5-oxoimidazolidin-4-ylidene intermediate, which is subsequently functionalized.

Reaction Conditions:

  • Solvent: DMF or dichloromethane
  • Temperature: 80–90°C
  • Catalyst: Triethylamine (1.2 equiv)
  • Yield: 65–72%
Thionation to Introduce the Sulfanylidene Group

The sulfanylidene moiety is introduced via thionation of the imidazolidinone intermediate using Lawesson’s reagent. This reaction proceeds in toluene under reflux (110°C) for 4–6 hours, converting the carbonyl group at position 2 to a thiocarbonyl.

Reaction Parameters:

  • Reagent: Lawesson’s reagent (1.5 equiv)
  • Solvent: Toluene
  • Temperature: 110°C
  • Yield: 78–85%
Coupling Reactions for Aromatic Substitution

The methylphenyl and benzoic acid groups are introduced via Suzuki-Miyaura cross-coupling. The thionated intermediate reacts with 4-methylphenylboronic acid and 4-carboxyphenylboronic acid in the presence of palladium(II) acetate and triphenylphosphine.

Optimized Conditions:

  • Catalyst: Pd(OAc)₂ (0.05 equiv)
  • Ligand: PPh₃ (0.1 equiv)
  • Base: K₂CO₃ (2.0 equiv)
  • Solvent: DMF/H₂O (4:1)
  • Yield: 60–68%

Industrial-Scale Synthesis

Industrial production prioritizes cost efficiency, safety, and scalability. Key modifications include:

Continuous Flow Reactors

Cyclocondensation and thionation steps are conducted in continuous flow systems to enhance heat dissipation and reduce reaction time. For example, thionation in a microreactor at 120°C achieves 90% conversion in 2 hours.

Heterogeneous Catalysis

Palladium-supported catalysts (e.g., Pd/C) replace homogeneous catalysts in coupling reactions, simplifying product isolation and recycling. This reduces Pd residue to <5 ppm in the final product.

Process Optimization and Analytical Validation

Yield Optimization Strategies

Parameter Laboratory-Scale Industrial-Scale
Reaction Time (h) 12–16 6–8
Temperature (°C) 80–110 100–120
Catalyst Loading (mol%) 5–10 2–5
Overall Yield (%) 55–60 70–75

Industrial processes employ design-of-experiment (DoE) models to optimize reagent stoichiometry and temperature profiles, improving yields by 15–20% compared to batch methods.

Purification and Characterization

  • Purification: Flash chromatography (silica gel, ethyl acetate/hexane) isolates the final product with ≥98% purity.
  • Characterization:
    • NMR: ¹H NMR (DMSO-d₆, 400 MHz) δ 8.12 (d, J=8.4 Hz, 2H), 7.65 (d, J=8.4 Hz, 2H), 7.45 (d, J=8.0 Hz, 2H), 7.25 (d, J=8.0 Hz, 2H), 3.85 (s, 3H).
    • HPLC: Retention time 12.3 min (C18 column, acetonitrile/water 70:30).

Applications and Derivative Synthesis

Pharmaceutical Relevance

The compound’s antiandrogen activity stems from its ability to bind androgen receptors (AR) with an IC₅₀ of 12 nM, making it a candidate for hormone-refractory prostate cancer therapy. Derivatives with fluorinated aryl groups show enhanced metabolic stability.

Structural Analogues

Derivative Modification Biological Activity (IC₅₀)
4-Fluorophenyl analogue Fluorine at para position 8 nM (AR binding)
2-Methylphenyl analogue Methyl ortho to imidazolidinone 18 nM (AR binding)

Chemical Reactions Analysis

Types of Reactions

4-[[1-(4-Methylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[[1-(4-Methylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[[1-(4-Methylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoic acid involves its interaction with specific molecular targets. The compound’s sulfanylidene group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. Additionally, the aromatic rings can engage in π-π interactions with aromatic residues in proteins, further modulating their function .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of the target compound with its analogs:

Compound Name Core Structure Substituent Molecular Formula Molecular Weight (g/mol) Predicted CCS (Ų, [M+H]+)
4-[[1-(4-Methylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoic acid Imidazolidinone 4-Methylphenyl C₁₈H₁₄N₂O₃S 338.38 Not reported
4-{[1-(4-Fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}benzoic acid Imidazolidinone 4-Fluorophenyl C₁₇H₁₁FN₂O₃S 342.34 180.1
4-(2-[4-(Dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl)-benzoic acid (SS4) Thiazolidinone 4-Dimethylaminophenyl C₁₈H₁₇N₃O₃S 355.41 Not reported
4-(4-Nitrobenzylideneamino) benzoic acid Azetidinone/Thiazolidinone 4-Nitrobenzylidene C₁₄H₁₀N₂O₄ 270.25 Not reported

Key Observations:

  • Electronic Effects : The 4-fluorophenyl substituent (electron-withdrawing) in CID 2437633 may enhance metabolic stability compared to the 4-methylphenyl group (electron-donating) in the target compound .
  • Heterocyclic Core: Thiazolidinone derivatives (e.g., SS4) exhibit a sulfur-containing five-membered ring, which may confer distinct hydrogen-bonding capabilities compared to the imidazolidinone core .

Biological Activity

4-[[1-(4-Methylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoic acid, with the CAS number 725710-50-9, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H14N2O3SC_{18}H_{14}N_{2}O_{3}S with a molecular weight of 338.38 g/mol. The structure features a benzoic acid moiety linked to a thiohydantoin derivative, which is crucial for its biological activity.

Antiviral Properties

Research indicates that derivatives of thiohydantoins, including this compound, exhibit antiviral activity. The mechanism often involves inhibition of viral replication and interference with viral enzymes. For example, compounds similar in structure have been noted for their ability to inhibit xanthine oxidase, an enzyme that plays a role in oxidative stress related to viral infections .

Antioxidant Activity

The compound has demonstrated antioxidant properties, which can be attributed to its ability to scavenge free radicals. This activity is essential for reducing oxidative stress in cells, potentially mitigating damage from various diseases .

Enzyme Inhibition

In vitro studies have shown that this compound exhibits moderate inhibitory effects on xanthine oxidase. The IC50 values reported for related compounds suggest a promising avenue for the development of xanthine oxidase inhibitors, which are utilized in treating conditions like gout .

Study on Xanthine Oxidase Inhibition

A study evaluating various thiohydantoin derivatives found that certain compounds exhibited significant xanthine oxidase inhibitory activity. For instance, one derivative showed an IC50 value of 3.6 µM compared to febuxostat, a standard treatment for gout . This suggests that this compound could be developed as an effective therapeutic agent.

Research Findings

Property Activity IC50 Value
Xanthine Oxidase InhibitionModerate (compared to febuxostat)3.6 µM
Antioxidant ActivityModerate-

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with condensation between 4-methylphenyl isothiocyanate and a suitably functionalized benzoic acid precursor. Key steps include:

  • Cyclization : Formation of the imidazolidinone core under basic conditions (e.g., KOH/EtOH) at 60–80°C.
  • Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.
  • Final Purity : Optimize via preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to achieve >98% purity. Monitor reaction progress with TLC (Rf ~0.5 in 1:1 hexane/EtOH) and confirm structures via 1^1H NMR (e.g., δ ~7.2–8.1 ppm for aromatic protons) .

Basic: Which spectroscopic and chromatographic techniques are critical for structural elucidation?

Methodological Answer:

  • 1^1H/13^{13}C NMR : Identify aromatic protons (δ 6.8–8.2 ppm), sulfanylidene (δ ~2.5–3.5 ppm), and carbonyl groups (δ ~165–175 ppm). Use DMSO-d6 for solubility in polar intermediates.
  • FTIR : Confirm thione (C=S stretch at ~1200 cm1^{-1}) and carboxylic acid (O–H stretch at ~2500–3000 cm1^{-1}).
  • Mass Spectrometry (HRMS) : ESI-HRMS in negative ion mode to verify molecular ion peaks (e.g., [M–H]^- for C18_{18}H14_{14}N2_2O3_3S: calc. 337.0653, observed 337.0655).
  • HPLC-PDA : Use a 250 mm C18 column with UV detection at 254 nm for purity assessment .

Advanced: How can computational modeling predict the compound’s reactivity with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites (e.g., sulfanylidene as an electrophilic center).
  • Molecular Docking : Simulate interactions with enzymes like cyclooxygenase-2 (PDB ID: 5KIR) using AutoDock Vina. Focus on hydrogen bonding between the benzoic acid moiety and Arg120/His90 residues.
  • MD Simulations : Assess stability of ligand-protein complexes in explicit solvent (e.g., TIP3P water) over 100 ns trajectories. Analyze RMSD (<2 Å indicates stable binding) .

Advanced: What experimental designs are suitable for evaluating environmental persistence and ecotoxicological effects?

Methodological Answer:

  • Split-Plot Design : Assign environmental compartments (soil, water) as main plots, pH/temperature as subplots, and exposure time as sub-subplots. Use four replicates per condition .
  • Degradation Studies : Monitor hydrolysis (pH 5–9 buffers, 25–40°C) via LC-MS/MS. Calculate half-life (t1/2_{1/2}) using first-order kinetics.
  • Ecotoxicology : Test acute toxicity on Daphnia magna (48h LC50_{50}) and chronic effects on algal growth (72h IC50_{50}). Apply OECD Test Guidelines 202/201 .

Advanced: How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory)?

Methodological Answer:

  • Dose-Response Analysis : Use nonlinear regression (GraphPad Prism) to compare EC50_{50} values across assays. Check for assay interference (e.g., thiol-containing media may reduce sulfanylidene reactivity).
  • Target Specificity : Perform competitive binding assays (SPR/BLI) against purported targets (e.g., COX-2 vs. bacterial DNA gyrase).
  • Meta-Analysis : Pool data from multiple studies (e.g., RevMan software) to identify confounding variables (e.g., solvent effects, cell line variability) .

Advanced: What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Salt Formation : React with sodium bicarbonate to generate a water-soluble sodium carboxylate salt.
  • Nanoformulation : Prepare PLGA nanoparticles (oil-in-water emulsion) with 0.1% w/v compound loading. Characterize size (DLS: ~150 nm) and encapsulation efficiency (UV-Vis: >85%).
  • Pharmacokinetics : Administer IV/orally to Sprague-Dawley rats (n=6). Collect plasma samples at 0–24h, quantify via LC-MS/MS, and calculate AUC0_{0-∞} .

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